

GSK690693: A Potent Pan-Akt Inhibitor for Investigating Akt-Dependent Signaling

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Compound of Interest		
Compound Name:	Gsk 690693	
Cat. No.:	B1683982	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK690693 is a potent, ATP-competitive, small molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, growth, and metabolism.[3][4] Dysregulation of this pathway is a frequent event in human cancers, making Akt a compelling target for therapeutic intervention.[5][6] GSK690693 serves as a valuable research tool for elucidating the role of Akt-dependent signaling in normal physiology and disease states, particularly in oncology. These application notes provide detailed protocols for utilizing GSK690693 in various experimental settings to probe the intricacies of the Akt pathway.

Mechanism of Action

GSK690693 exerts its inhibitory effect by competing with ATP for binding to the kinase domain of Akt.[1] This binding prevents the phosphorylation of Akt substrates, thereby blocking downstream signaling. The inhibition of Akt leads to a cascade of cellular events, including the induction of apoptosis and inhibition of cell proliferation in sensitive cell lines.[2][7]

Data Presentation In Vitro Kinase Inhibitory Activity of GSK690693



The following table summarizes the in vitro half-maximal inhibitory concentration (IC50) values of GSK690693 against Akt isoforms and other selected kinases. This data highlights the potent and relatively selective inhibitory profile of the compound for the Akt family.

Kinase Target	IC50 (nM)	Reference
Akt1	2	[1][8]
Akt2	13	[1][8]
Akt3	9	[1][8]
PKA	24	[9]
PrkX	5	[9]
PKC isozymes	2-21	[9]
AMPK	50	[9]
DAPK3	81	[9]
PAK4	10	[9]
PAK5	52	[9]
PAK6	6	[9]

Cellular Activity of GSK690693

GSK690693 effectively inhibits the proliferation of various human cancer cell lines. The table below presents the IC50 values for cell proliferation in a selection of cell lines.



Cell Line	Cancer Type	IC50 (nM)	Reference
BT474	Breast Cancer	86	[9]
T47D	Breast Cancer	72	[9]
ZR-75-1	Breast Cancer	79	[9]
HCC1954	Breast Cancer	119	[9]
MDA-MB-453	Breast Cancer	975	[9]
LNCaP	Prostate Cancer	147	[9]

Experimental ProtocolsIn Vitro Akt Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of GSK690693 against purified Akt enzymes.

Materials:

- Purified, activated full-length Akt1, Akt2, or Akt3 enzymes
- GSK690693
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl2, 50 mM KCl, 1 mM DTT, 1 mM CHAPS)
- ATP (including [y-33P]ATP for radioactive detection)
- Akt peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)
- Leadseeker beads in PBS with EDTA
- · 96-well plates
- Incubator
- Scintillation counter or imager (e.g., Viewlux Imager)



Procedure:

- Prepare serial dilutions of GSK690693 in DMSO. For in vitro studies, a 10 mmol/L stock solution in DMSO is a common starting point.[10]
- Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes.[9]
- Initiate the kinase reaction by adding the substrate mixture containing the Akt peptide substrate (1 μM) and ATP (2 μM, including [y-33P]ATP).[9]
- Incubate the reaction at room temperature for 45 minutes.
- Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[9]
- Allow the beads to settle for at least 5 hours.[9]
- Quantify the amount of phosphorylated substrate using a suitable detection method, such as a Viewlux Imager.[9]
- Calculate IC50 values by fitting the data to a dose-response curve.

Cellular Proliferation Assay (CellTiter-Glo®)

This protocol measures the effect of GSK690693 on the proliferation of adherent cancer cell lines.

Materials:

- Cancer cell lines of interest (e.g., BT474, LNCaP)
- Complete cell culture medium
- GSK690693
- 96-well or 384-well clear-bottom tissue culture plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)



Luminometer

Procedure:

- Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight.[9]
- Prepare serial dilutions of GSK690693 in complete culture medium. A typical concentration range is from 1.5 nM to 30 μM.[9]
- Treat the cells with the GSK690693 dilutions and incubate for 72 hours.[9]
- Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
- Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate IC50 values by fitting the data to a dose-response curve.

Western Blot Analysis of Akt Substrate Phosphorylation

This protocol allows for the qualitative and semi-quantitative assessment of the inhibition of Akt downstream signaling by GSK690693.

Materials:

- Cancer cell lines
- GSK690693
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA or Bradford)



- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against phosphorylated and total Akt substrates (e.g., p-GSK3β (Ser9), GSK3β, p-PRAS40 (Thr246), PRAS40, p-FOXO1/3a (Thr24/32), FOXO1/3a)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) detection reagents
- Chemiluminescence imaging system

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat cells with various concentrations of GSK690693 for a specified time (e.g., 1-8 hours).
 [1][10]
- Wash the cells with ice-cold PBS and lyse them in lysis buffer.[10]
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate.
- Prepare samples for SDS-PAGE by adding loading buffer and boiling.
- Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[11]
- Block the membrane with blocking buffer for 1 hour at room temperature.[11]
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

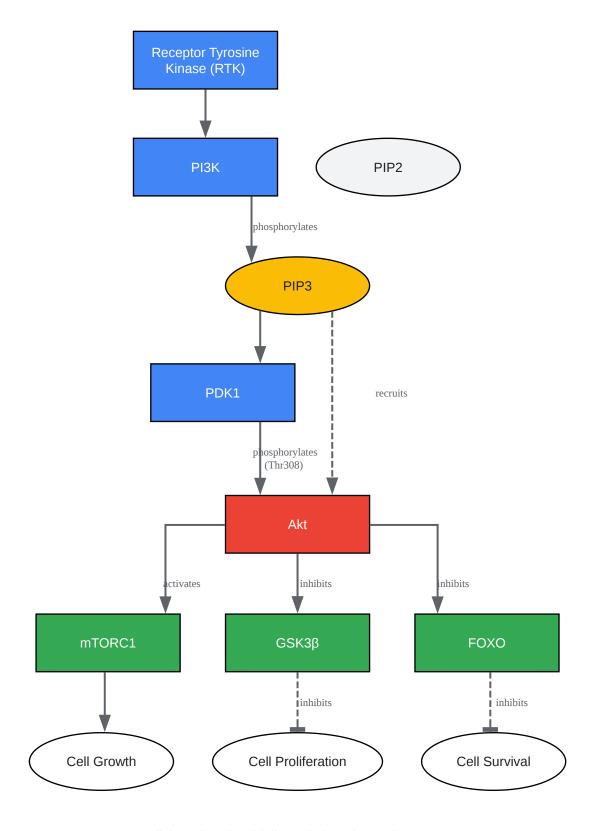


 Wash the membrane and detect the protein bands using ECL reagents and an imaging system.[11]

Visualizations

The following diagrams illustrate the Akt signaling pathway, the mechanism of GSK690693, and a general experimental workflow.

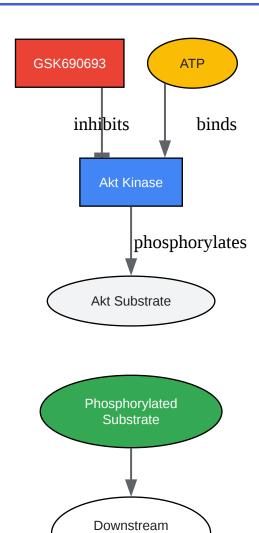




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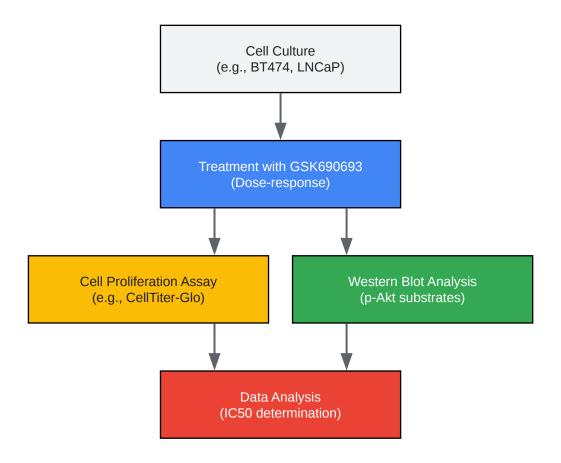
Caption: The PI3K/Akt signaling pathway.





Signaling





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